N-烯丙基苯并噻嗪

描述

N-Allylphenothiazine is a derivative of the phenothiazine family, a group of heterocyclic aromatic molecules containing nitrogen and sulfur atoms between two benzene rings. Phenothiazines and their derivatives, such as N-alkylphenothiazines, have been extensively studied due to their wide range of biological activities, including antipsychotic, antibacterial, antifungal, and anticancer properties. They are also known for their ability to coordinate with metals, forming biologically active metal complexes with various antimicrobial activities and cytotoxic effects against tumor cell lines .

Synthesis Analysis

The synthesis of N-alkylphenothiazines involves the introduction of an alkyl substituent on the heterocyclic nitrogen atom, which significantly alters their properties. For instance, 3,7-diaminophenothiazine derivatives can be synthesized via a two-fold Buchwald-Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with primary and secondary anilines and amines . Additionally, N-alkylphenothiazines can be synthesized with various substituents on the carbon atom at the 2-position of the phenothiazine benzene ring, including aminoalkyl substituents and their alkyl, acyl, and sulfonyl derivatives .

Molecular Structure Analysis

The molecular structure of N-alkylphenothiazines is characterized by the presence of a heterocyclic thiazine ring, which can adopt different conformations. For example, the heterocyclic thiazine rings in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives adopt half-chair conformations. These structures are stabilized by extensive intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of dimeric pairs of molecules .

Chemical Reactions Analysis

N-Alkylphenothiazines can participate in various chemical reactions due to their reactive sites. They can form complexes with metals, as demonstrated by the synthesis of complexes with dioxouranium(VI) using N-alkylphenothiazines. These complexes have been characterized based on their elemental analysis, molar conductance, magnetic susceptibility, spectral, and thermal data . The ability of N-alkylphenothiazines to coordinate with metals opens up possibilities for creating compounds with promising biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-alkylphenothiazines are influenced by their molecular structure and the nature of their substituents. They possess two reversible oxidations at low potentials, which is indicative of their electronic properties and semiquinone formation constants. These properties have been studied using DFT computations and correlation studies between selected experimental and computational electronic data . The physico-chemical properties of their metal complexes, such as molar conductance and magnetic susceptibility, also provide insights into their potential applications in various fields, including medicine and materials science .

科学研究应用

杂环化学和药物合成

N-烯丙基苯并噻嗪衍生物,如1,4-苯并噻嗪,在杂环化学中发挥着关键作用。它们作为合成各种生物活性化合物的支架。这些化合物展现出多样的治疗活性,包括降压、抗HIV、抗炎、抗微生物和神经保护性质。合成这些衍生物通常涉及微波辅助技术和区域选择性方法,对新药开发做出了重要贡献(Rajiv et al., 2017)。

神经保护和抗氧化性质

从N-烷基苯并噻嗪衍生的选择性苯并噻嗪已经展示出神经保护能力,特别是对神经母细胞瘤细胞的氧化应激。它们可以穿透中枢神经系统,并显示出在发展神经退行性疾病治疗方面的潜力。它们的作用可能涉及自由基捕获或促进抗氧化蛋白合成(González-Muñoz等,2010)。

免疫调节效应

N-烯丙基苯并噻嗪衍生物已被研究其免疫抑制活性。研究表明它们有效地抑制了人外周血单核细胞的增殖反应,并减少了促炎细胞因子的产生。这些性质表明它们在管理免疫相关疾病中的潜在应用(Zimecki et al., 2009)。

抗癌应用

某些N-烷基苯并噻嗪衍生物,如氟哌嗪,已显示出抗癌活性,特别是通过靶向宫颈和子宫内膜癌细胞的PI3K/Akt/mTOR细胞通路。这些发现表明它们在癌症治疗中作为治疗剂的潜力(Kang et al., 2012)。

抗关节炎潜力

一些苯并噻嗪衍生物展示出显著的抗关节炎活性,归因于它们的免疫调节和抗炎效应。它们在减轻动物关节炎模型症状方面表现出效果,暗示了它们在关节炎管理中的潜力(Shabbir et al., 2014)。

光物理和分析研究

苯并噻嗪和苯并噻嗪已被广泛研究其光谱、光物理和光化学性质。这些研究对它们的分析应用以及理解它们的生物和生物医学性质,包括神经作用和抗微生物活性,具有重要意义(Aaron et al., 2008)。

未来方向

作用机制

Target of Action

N-Allylphenothiazine, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Phenothiazines, the parent compound, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .

Biochemical Pathways

Phenothiazines, including N-Allylphenothiazine, are involved in various biochemical pathways. They have been found to exert diverse biological activities, which account for their cancer chemopreventive-effect, such as calmodulin- and protein kinase C inhibitory-actions, anti-proliferative effect, inhibition of P-glycoprotein transport function and reversion of multidrug resistance .

Pharmacokinetics

It’s known that phenothiazines exhibit good solubility in common organic solvents . This solubility could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Allylphenothiazine, impacting its bioavailability.

Result of Action

Phenothiazines are known to have a significant antimicrobial effect, enhancing the bactericidal function of macrophages and inhibiting efflux pumps . They can also eliminate bacterial resistance plasmids and destroy bacteria by their membrane-destabilizing effect .

Action Environment

The action of N-Allylphenothiazine can be influenced by environmental factors such as light. For instance, certain phenothiazines can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that the action, efficacy, and stability of N-Allylphenothiazine could potentially be influenced by environmental light conditions.

属性

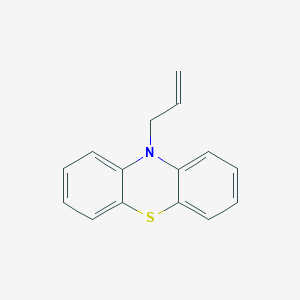

IUPAC Name |

10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSLJXVNAYUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470510 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylphenothiazine | |

CAS RN |

20962-92-9 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)